Xanthoxyletin

Description

This compound has been reported in Citrus reticulata, Citrus medica, and other organisms with data available.

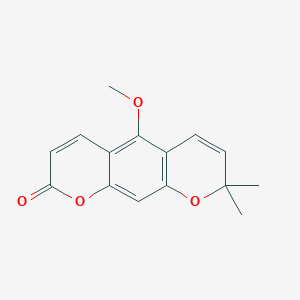

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJIIHRNDMLJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232891 | |

| Record name | Xanthoxyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthoxyletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

40 mg/L @ 25 °C (exp) | |

| Record name | Xanthoxyletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84-99-1 | |

| Record name | Xanthoxyletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthoxyletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthoxyletin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthoxyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOXYLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MPX4M5VD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthoxyletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C | |

| Record name | Xanthoxyletin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Action of Xanthoxyletin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xanthoxyletin, a naturally occurring pyranocoumarin, has demonstrated significant potential as a therapeutic agent, primarily exhibiting anticancer and anti-inflammatory properties. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways, induction of apoptosis and autophagy, and cell cycle arrest. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's biological activities, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.

Core Anticancer Mechanisms

This compound exerts its anticancer effects through a combination of inhibiting cell proliferation, inducing programmed cell death (apoptosis), triggering cellular recycling (autophagy), and halting the cell division cycle.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values highlight its potency against different cancer types.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |

| Capan-2 | Pancreatic Cancer | 7 | [1] |

| H6c7 | Normal Pancreatic Epithelial | 110 | [1] |

| SCC-1 | Oral Squamous Carcinoma | 10–30 |

Note: The SCC-1 data is from a retracted publication and should be interpreted with caution.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of apoptosis. This is characterized by morphological changes and the activation of specific cellular markers. In pancreatic cancer cells (Capan-2), treatment with this compound significantly increases the percentage of apoptotic cells.[1]

Table 2: Effect of this compound on Apoptosis in Capan-2 Pancreatic Cancer Cells

| Treatment | Percentage of Apoptotic Cells (%) | Citation(s) |

| Control (DMSO) | 3.38 | [1] |

| This compound | 17.25 | [1] |

| RANK Silencing | 18.41 | [1] |

The induction of apoptosis is further supported by the modulation of key regulatory proteins. This compound has been reported to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio, a critical determinant for apoptosis initiation.

Induction of Autophagy

This compound has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can lead to cancer cell death. This is evidenced by changes in the expression of autophagy-associated proteins, such as an increase in the LC3-II/LC3-I ratio and modulation of Beclin 1 and p62.

Induction of Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing. Studies have shown that it induces cell cycle arrest at the G2/M phase in human oral squamous carcinoma cells.[2]

Modulation of Signaling Pathways

This compound's effects on cell fate are mediated through its interaction with and modulation of critical intracellular signaling pathways.

Inhibition of the RANK/RANKL Signaling Pathway

In pancreatic cancer, this compound has been shown to target the Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL) signaling pathway.[1][3] This pathway is often upregulated in cancer and plays a role in cell survival and proliferation. This compound treatment leads to a dose-dependent decrease in the expression of RANK, RANKL, and osteoprotegerin (OPG) at both the mRNA and protein levels.[1] The inhibition of this pathway is a key mechanism for the induction of apoptosis in pancreatic cancer cells.[1][3]

Inhibition of the NF-κB Signaling Pathway

This compound demonstrates anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a key regulator of inflammation. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate pro-inflammatory gene expression. This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit, thereby preventing NF-κB activation.[3][4]

Modulation of the MEK/ERK Signaling Pathway (Caution Advised)

A now-retracted study initially reported that this compound's anticancer effects in oral squamous carcinoma cells were mediated by the inhibition of the MEK/ERK signaling pathway. The study claimed that this compound decreased the phosphorylation of both MEK and ERK1/2.[2] Due to the retraction of this article for "non-original and manipulated figure images," these findings are considered unreliable. Further independent and validated research is required to confirm any potential role of this compound in modulating the MEK/ERK pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Researchers should refer to the specific cited literature for detailed parameters.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, with a final DMSO concentration typically <0.1%) for 24, 48, or 72 hours.[5]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

-

Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Xanthoxyletin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a linear pyranocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known effects on key cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of plant species, predominantly within the Rutaceae (citrus) and Fabaceae (legume) families. The primary genera known to produce this compound are Zanthoxylum and Erythrina.

Table 1: Principal Natural Sources of this compound

| Family | Genus | Species | Plant Part(s) Containing this compound | Reference(s) |

| Rutaceae | Zanthoxylum | Zanthoxylum americanum | Stem and root bark | [1][2] |

| Zanthoxylum zanthoxyloides | Fruits, leaves, stem, trunk, and roots | [3][4] | ||

| Citrus | Citrus reticulata | Not specified | [5] | |

| Citrus medica | Not specified | [5] | ||

| Fabaceae | Erythrina | Erythrina variegata | Roots, leaves, and bark | [6][7][8] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of solvent and chromatographic conditions is crucial for achieving high yield and purity.

General Extraction and Isolation Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

Experimental Protocol: Isolation from Zanthoxylum americanum

This protocol is based on methodologies described for the isolation of coumarins from Zanthoxylum species[1].

1. Plant Material Preparation:

-

Collect fresh stem and root bark of Zanthoxylum americanum.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Pulverize the dried bark into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered bark in 95% ethanol at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Fractionation:

-

Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

-

Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator. This compound is expected to be enriched in the ethyl acetate fraction.

4. Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent such as n-hexane.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane or the initial mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

-

Pool the fractions containing the compound with an Rf value corresponding to a this compound standard.

5. Purification and Identification:

-

Concentrate the pooled fractions to dryness.

-

Recrystallize the residue from a suitable solvent system (e.g., methanol-water or ethanol) to obtain pure this compound crystals.

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data on Coumarin Isolation

While specific yield data for this compound is not always reported, the following table provides representative data for the extraction and purification of coumarins from Zanthoxylum species, which can serve as a benchmark.

Table 2: Representative Parameters for Coumarin Isolation from Zanthoxylum Species

| Parameter | Value/Condition | Reference(s) |

| Extraction Method | Maceration, Soxhlet Extraction | [1][3] |

| Solvent | 95% Ethanol, Methanol | [1][3] |

| Stationary Phase | Silica Gel (60-120 mesh) | [9] |

| Mobile Phase (Gradient) | n-Hexane: Ethyl Acetate | [9] |

| Detection Method | TLC with UV visualization, HPLC-UV | [9] |

| Representative Yield | Varies significantly based on species and plant part |

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects, particularly its anticancer activity, through the modulation of several key cellular signaling pathways.

MEK/ERK Signaling Pathway

This compound has been demonstrated to inhibit the proliferation of cancer cells by modulating the MEK/ERK signaling pathway. This pathway is a critical regulator of cell growth and division.

Apoptosis Induction

This compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.

Cell Cycle Arrest

This compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Studies have shown that it can induce arrest at the G2/M checkpoint. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

RANK/RANKL Signaling Pathway

Recent studies have indicated that this compound can also target the RANK/RANKL signaling pathway, which is implicated in the progression of certain cancers, such as pancreatic cancer. By inhibiting this pathway, this compound can suppress cancer cell growth and induce apoptosis[10].

Conclusion

This compound is a promising natural compound with well-documented anticancer properties. Its presence in several plant species, particularly from the Zanthoxylum genus, makes it an accessible target for natural product chemists. The isolation of this compound can be achieved through standard phytochemical techniques, and its biological activity is attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. Further research is warranted to fully elucidate its therapeutic potential and to optimize its extraction and purification for potential clinical applications. This guide provides a foundational resource to aid in these future research and development endeavors.

References

- 1. Cytotoxic coumarins and lignans from extracts of the northern prickly ash (Zanthoxylum americanum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 143. Constituents of the bark of Zanthoxylum americanum(mill). Part I. This compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and … [ouci.dntb.gov.ua]

- 6. ijrti.org [ijrti.org]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Xanthoxyletin in Zanthoxylum Species: A Technical Guide

Executive Summary: Xanthoxyletin, a pyranocoumarin found in various Zanthoxylum species, exhibits a range of promising biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development applications. This technical guide provides a detailed overview of the biosynthetic pathway of this compound, beginning from the general phenylpropanoid pathway and culminating in the formation of the characteristic pyranocoumarin structure. It consolidates current knowledge on the key enzymatic steps, presents available quantitative data, and outlines the standard experimental protocols used to investigate such pathways.

Introduction to this compound and Zanthoxylum Species

The genus Zanthoxylum (family Rutaceae) comprises around 250 species of trees and shrubs, many of which are used in traditional medicine and as culinary spices, such as Sichuan pepper. These plants are rich sources of secondary metabolites, including alkaloids, flavonoids, and a diverse array of coumarins. Among these, this compound (5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one) is a notable linear pyranocoumarin. Pyranocoumarins are a specific class of coumarins characterized by a pyran ring fused to the benzopyrone core. This structural feature is often associated with enhanced biological activity, and this compound itself has been investigated for its potential anti-inflammatory and other therapeutic properties. Elucidating the enzymatic machinery responsible for its synthesis is a key step toward harnessing its potential through biotechnological production platforms.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from primary metabolism and proceeds through the well-established phenylpropanoid pathway to form the central coumarin precursor, umbelliferone. Subsequent, more specialized enzymatic reactions involving prenylation and cyclization construct the final pyranocoumarin skeleton.

The General Phenylpropanoid Pathway

The journey begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. A series of three core enzymatic reactions, collectively known as the general phenylpropanoid pathway, convert L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate for numerous classes of phenolic compounds.

-

Deamination: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

-

Activation: Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it with Coenzyme A to form a high-energy thioester bond, producing p-coumaroyl-CoA.

Formation of the Coumarin Core (Umbelliferone)

The formation of the characteristic benzopyrone structure of coumarins requires an ortho-hydroxylation of the cinnamic acid precursor, followed by isomerization and lactonization.

-

Ortho-Hydroxylation: The key step is the 2-hydroxylation of p-coumaroyl-CoA, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) , also known as a 2-oxoglutarate-dependent dioxygenase (2OGD). This reaction forms 2'-hydroxy-p-coumaroyl-CoA.

-

Isomerization and Lactonization: The trans-double bond of the 2'-hydroxy-p-coumaroyl-CoA intermediate must isomerize to the cis-configuration to allow for ring closure. This is followed by a spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) to form the coumarin core, yielding umbelliferone (7-hydroxycoumarin). The enzyme Coumarin Synthase (COSY) has been identified to enhance the efficiency of this process.

Formation of the Pyranocoumarin Skeleton

Umbelliferone is the crucial precursor for all pyranocoumarins. The pathway to this compound proceeds through two key transformations: regiospecific prenylation and subsequent oxidative cyclization to form the pyran ring.

-

C6-Prenylation: A membrane-bound Prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) moiety to the C6 position of the umbelliferone ring. This regiospecific C-prenylation is a critical step that dictates the formation of a linear coumarin scaffold. The product of this reaction is 7-demethylsuberosin .

-

Oxidative Cyclization: The prenyl side chain of 7-demethylsuberosin is then modified to form the pyran ring. This is catalyzed by a novel cytochrome P450 enzyme, a demethylsuberosin cyclase (PpDC) , which facilitates the cyclization of the linear precursor into a tetrahydropyran scaffold. This reaction forms the intermediate seselin .

Final Modifications to this compound (Putative)

The final steps in the biosynthesis of this compound from the seselin scaffold involve hydroxylation and methylation. While the precise enzymes have not been characterized in Zanthoxylum, based on known coumarin biochemistry, the pathway is proposed as follows:

-

Hydroxylation: A cytochrome P450 monooxygenase likely hydroxylates the seselin molecule.

-

Methylation: An O-methyltransferase (OMT) then adds a methyl group to a hydroxyl group to yield the final product, This compound .

The complete proposed pathway is visualized below.

Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by several classes of enzymes. While specific kinetic data for the entire pathway in a single Zanthoxylum species is not available, studies on homologous enzymes in related species (family Rutaceae and Apiaceae) provide valuable quantitative insights. The prenylation step, which commits umbelliferone to the pyranocoumarin pathway, and the preceding CoA-ligation step are critical control points.

| Enzyme Class | Enzyme Example | Source Organism | Substrate(s) | Apparent Kₘ | Reference |

| 4-Coumarate-CoA Ligase | Pp4CL1 | Peucedanum praeruptorum | p-Coumaric acid | 10.3 ± 0.9 µM | |

| Ferulic acid | 8.8 ± 0.7 µM | ||||

| Caffeic acid | 13.1 ± 1.1 µM | ||||

| Prenyltransferase | PsPT2 | Pastinaca sativa | Umbelliferone | 10 ± 1 µM | |

| DMAPP | 7.6 ± 0.8 µM | ||||

| O-Prenyltransferase | Bergaptol 5-O-geranyltransferase | Citrus limon | Bergaptol | 140 µM | |

| GPP | 9 µM |

Note: The data presented is from homologous pathways in other plant species and serves as a proxy for the enzymatic characteristics expected in Zanthoxylum. DMAPP: Dimethylallyl pyrophosphate; GPP: Geranyl diphosphate.

Experimental Methodologies

The elucidation of biosynthetic pathways like that of this compound relies on a combination of biochemical and molecular biology techniques. The following sections detail common experimental protocols for the identification and characterization of the enzymes and genes involved.

Enzyme Extraction and Assays

A primary step in characterizing a biosynthetic pathway is to demonstrate the enzymatic activity in vitro. Prenyltransferase activity, a key step in this compound synthesis, is often studied using microsomal preparations.

Protocol: Microsomal Enzyme Preparation and Prenyltransferase Assay

-

Tissue Homogenization: Fresh plant tissue (e.g., young leaves or roots of a Zanthoxylum species) is frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an ice-cold extraction buffer (e.g., Tris-HCl buffer containing sucrose, ascorbate, and protease inhibitors).

-

Differential Centrifugation: The homogenate is filtered and subjected to a series of centrifugation steps to isolate the microsomal fraction. A low-speed spin (e.g., 10,000 x g) removes cell debris, nuclei, and mitochondria. The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomes, which contain membrane-bound enzymes like P450s and prenyltransferases.

-

Enzyme Assay: The microsomal pellet is resuspended in an assay buffer. The reaction is initiated by adding substrates (e.g., umbelliferone and DMAPP) and necessary co-factors (e.g., Mg²⁺ or Mn²⁺). The reaction mixture is incubated at a controlled temperature (e.g., 30°C).

-

Product Extraction and Analysis: The reaction is stopped (e.g., by adding ethyl acetate). The products are extracted from the aqueous phase using an organic solvent. The solvent is evaporated, and the residue is redissolved in a suitable solvent (e.g., methanol).

-

Detection: The reaction products are analyzed and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a PDA detector or Mass Spectrometry (MS). The identity of the product (e.g., 7-demethylsuberosin) is confirmed by comparing its retention time and mass spectrum with an authentic standard.

Gene Identification and Functional Characterization

Once enzymatic activity is confirmed, the next step is to identify the genes encoding these enzymes. Transcriptome analysis is a powerful tool for this, followed by heterologous expression to confirm gene function.

An In-depth Technical Guide to the Physical and Chemical Properties of Xanthoxyletin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Xanthoxyletin, a natural coumarin. The information is compiled to support research, development, and application of this compound in various scientific fields.

Chemical and Physical Properties

This compound is a natural product found in organisms such as Citrus reticulata and Citrus medica[1]. It belongs to the coumarin class of compounds[1][2]. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | [1][3][] |

| Molecular Weight | 258.27 g/mol | [1][3][] |

| IUPAC Name | 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | [1][] |

| CAS Number | 84-99-1 | [1] |

| Appearance | Solid, Powder | [1][2][] |

| Melting Point | 133 °C | [1][2][3][] |

| Boiling Point (est.) | 438.6 °C at 760 mmHg | [2][3] |

| Density (est.) | 1.2 ± 0.1 g/cm³ | [2][] |

| Water Solubility | 40 mg/L at 25 °C (experimental) | [1][3] |

| logP (o/w) (est.) | 3.640 | [3] |

| Topological Polar Surface Area | 44.8 Ų | [1][2] |

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and identification of this compound. While detailed spectra are typically accessed via dedicated databases, the following summarizes available mass spectrometry data. For comprehensive NMR, IR, and UV-Vis spectra, resources like PubChem should be consulted[5][6][7].

| Spectrometry Type | Data Summary | Reference |

| LC-MS | Precursor Type: [M+Na]⁺ Precursor m/z: 281.078 Fragmentation: 281.078400 (100%), 299.089813 (3.17%) | [1] |

| LC-MS | Precursor Type: [2M+Na]⁺ Precursor m/z: 539.167 Fragmentation: 281.078491 (100%), 395.853607 (3.08%) | [1] |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are specific to the source material and the objectives of the study. Below is a generalized, representative workflow for the isolation and purification of this compound from a plant source, such as Zanthoxylum, as mentioned in the literature[3][].

Protocol: Isolation and Purification of this compound from Plant Material

-

Preparation of Plant Material:

-

Collect the relevant plant parts (e.g., bark, leaves).

-

Air-dry the material in the shade to prevent the degradation of phytochemicals.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable non-polar solvent (e.g., hexane or petroleum ether) to remove lipids and other non-polar compounds.

-

Subsequently, extract the defatted material with a solvent of medium polarity, such as dichloromethane or ethyl acetate, in which this compound is soluble.

-

Concentrate the resulting extract in vacuo using a rotary evaporator to yield a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase. Visualize spots under UV light.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Recrystallization:

-

Further purify the pooled fractions by recrystallization from a suitable solvent system (e.g., methanol or an ethyl acetate/hexane mixture) to obtain pure, crystalline this compound.

-

-

Structure Confirmation:

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly in the context of cancer research. Studies have shown that it can suppress the growth of human pancreatic cancer cells by targeting specific signaling pathways[9].

RANK/RANKL Signaling Pathway

The Receptor Activator of Nuclear Factor-kappaB (RANK) and its ligand (RANKL) are key proteins involved in cell survival and proliferation. In certain cancers, this pathway is upregulated[9]. This compound has been shown to inhibit the RANK/RANKL signaling pathway. This inhibition diminishes the viability of pancreatic cancer cells and induces apoptosis (programmed cell death)[9]. The administration of this compound leads to a significant decline in the expression of RANK, RANKL, and osteoprotegerin (OPG)[9]. This mechanism suggests that this compound may be a valuable lead molecule for developing novel anticancer therapies[9].

References

- 1. This compound | C15H14O4 | CID 66548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound, 84-99-1 [thegoodscentscompany.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Non-NMR Spectroscopy Text [web.stanford.edu]

- 9. This compound blocks the RANK/RANKL signaling pathway to suppress the growth of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthoxyletin: A Technical Guide to its CAS Number and Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Xanthoxyletin, a naturally occurring coumarin, detailing its Chemical Abstracts Service (CAS) number, and the elucidation of its chemical structure. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key concepts through diagrams.

This compound: Identification and Properties

This compound is a pyranocoumarin that has been isolated from various plant species, notably from the genus Zanthoxylum.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

CAS Number: 84-99-1[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O₄ | [5][13] |

| Molecular Weight | 258.27 g/mol | [13] |

| IUPAC Name | 5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | [9] |

| Appearance | Solid | |

| Melting Point | 132-133 °C |

Elucidation of the Chemical Structure

The chemical structure of this compound has been unequivocally established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The structural confirmation of this compound relies on the interpretation of its spectral data. Key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.85 | d | 9.6 | 1H | H-4 |

| 7.20 | s | 1H | H-5 | |

| 6.65 | d | 10.0 | 1H | H-4' |

| 6.18 | d | 9.6 | 1H | H-3 |

| 5.60 | d | 10.0 | 1H | H-3' |

| 3.85 | s | 3H | -OCH₃ | |

| 1.45 | s | 6H | 2 x -CH₃ |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Atom |

| 160.5 | C-2 |

| 156.0 | C-7 |

| 155.5 | C-8a |

| 149.0 | C-6 |

| 138.5 | C-4 |

| 128.0 | C-4' |

| 115.5 | C-3' |

| 112.5 | C-5 |

| 112.0 | C-4a |

| 109.0 | C-3 |

| 105.5 | C-8 |

| 78.0 | C-2' |

| 61.0 | -OCH₃ |

| 28.0 | 2 x -CH₃ |

Table 4: Mass Spectrometry (Electron Ionization - EI) Fragmentation Data of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 258 | 100 | [M]⁺ |

| 243 | 80 | [M-CH₃]⁺ |

| 215 | 45 | [M-CH₃-CO]⁺ |

| 187 | 30 | [M-C₄H₇O]⁺ |

Experimental Protocols

The following sections outline the generalized experimental procedures for the isolation and structural characterization of this compound.

Isolation of this compound

This compound is typically isolated from the dried and powdered plant material of Zanthoxylum species.[2]

Protocol:

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol).

-

Chromatographic Purification: The fraction enriched with this compound (typically the chloroform or ethyl acetate fraction) is further purified using column chromatography over silica gel. Elution is performed with a gradient of solvents, such as hexane and ethyl acetate, to separate the individual compounds.

-

Crystallization: The fractions containing pure this compound, as monitored by Thin Layer Chromatography (TLC), are combined, and the solvent is evaporated. The residue is then crystallized from a suitable solvent system (e.g., methanol) to obtain pure this compound.

Structural Elucidation Methodologies

The definitive structure of the isolated this compound is determined using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals are analyzed to determine the proton environment and connectivity within the molecule.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to definitively assign all the signals.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method used for the analysis of small organic molecules like this compound.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are determined. The fragmentation pattern provides valuable information about the structural components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Signaling Pathway Modulation by this compound

Recent research has highlighted the ability of this compound to modulate key cellular signaling pathways, which underpins its observed biological activities.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] It has been demonstrated to decrease the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.[3]

Modulation of the MEK/ERK Signaling Pathway

This compound has also been found to inhibit the proliferation of cancer cells by modulating the MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase) pathway.[4] It can suppress the phosphorylation of MEK and ERK, leading to the downregulation of downstream signaling and inhibition of cell growth.[4]

Effect on the PI3K/Akt Signaling Pathway

Some studies suggest that this compound may also exert its anticancer effects through the modulation of the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathway. While the exact mechanism is still under investigation, it is proposed that this compound may inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby interfering with cell survival and proliferation signals.

This technical guide provides a foundational understanding of this compound, from its basic identification to the complex molecular mechanisms it influences. The presented data and protocols are intended to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. web.pdx.edu [web.pdx.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Targeted inhibition of the PTEN/PI3K/AKT pathway by YSV induces cell cycle arrest and apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) [mdpi.com]

- 17. Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and structural elucidation of anthocyanidin 3,7-β-O-diglucosides and caffeoyl-glucaric acids from calafate berries - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthoxyletin solubility in DMSO, ethanol, and water.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Xanthoxyletin, a naturally occurring coumarin with significant biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical properties of this compound.

Core Topic: this compound Solubility

Understanding the solubility of this compound in various solvents is critical for its formulation, delivery, and biological activity assessment. This guide summarizes the available quantitative data, outlines a standard experimental protocol for solubility determination, and explores the molecular pathways influenced by this compound.

Data Presentation: Quantitative Solubility of this compound

The solubility of a compound is a fundamental property that dictates its behavior in different environments. Below is a summary of the available quantitative solubility data for this compound.

| Solvent | Solubility | Temperature (°C) |

| Water | 40 mg/L | 25 |

Experimental Protocols: Determining this compound Solubility

A reliable and reproducible method for determining the solubility of a compound is essential for accurate research and development. The shake-flask method is a widely recognized and accepted technique for determining the thermodynamic solubility of a compound.

Shake-Flask Method for Solubility Determination

This protocol outlines the key steps for determining the solubility of this compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, ethanol, water)

-

Analytical balance

-

Volumetric flasks

-

Centrifuge tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a centrifuge tube or glass vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the container in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of this compound should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.

This compound Experimental Workflow

Caption: Workflow for determining this compound solubility.

This compound and the RANK/RANKL Signaling Pathway in Pancreatic Cancer

This compound has been shown to inhibit the growth of human pancreatic cancer cells by targeting the RANK/RANKL signaling pathway.[1][2]

Caption: this compound inhibits the RANK/RANKL pathway.

This compound's Modulation of Akt/HIF-1α/NF-κB and Nrf2 Pathways in Acute Lung Injury

In the context of lipopolysaccharide (LPS)-induced acute lung injury, this compound has been demonstrated to exert protective effects by modulating the Akt/HIF-1α/NF-κB and Nrf2 signaling pathways.

Caption: this compound's dual action on inflammatory pathways.

References

The Multifaceted Biological Activities of Xanthoxyletin Derivatives and Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a pyranocoumarin found in various plant species, and its synthetic derivatives have emerged as a promising class of bioactive molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the current state of research on this compound derivatives and analogs, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed summaries of quantitative biological data are presented in tabular format for comparative analysis. Furthermore, this guide outlines the key experimental protocols utilized in the evaluation of these compounds and visualizes the intricate signaling pathways modulated by them through detailed diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics derived from the this compound scaffold.

Introduction

This compound is a naturally occurring pyranocoumarin that has garnered significant attention in the scientific community for its diverse biological activities. The structural scaffold of this compound provides a versatile platform for chemical modification, leading to the synthesis of a multitude of derivatives and analogs with enhanced potency and selectivity. These compounds have demonstrated significant potential in modulating key cellular processes implicated in a variety of diseases, positioning them as valuable lead compounds in drug discovery programs. This guide will explore the key biological activities of these compounds, supported by quantitative data and mechanistic insights.

Anticancer Activities

This compound and its derivatives have exhibited potent cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives and related xanthones is summarized in the tables below, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of this compound and its Analogs against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | Capan-2 (Pancreatic) | Concentration-dependent inhibition | [1][2] |

| Allothis compound ester 8 | HTB-140 (Melanoma) | Data not quantified in abstract | [3] |

| Allothis compound ester 9 | HTB-140 (Melanoma) | Data not quantified in abstract | [3] |

| Allothis compound ester 10 | HTB-140 (Melanoma) | Data not quantified in abstract | [3] |

| Allothis compound ester 11 | HTB-140 (Melanoma) | Data not quantified in abstract | [3] |

| Xanthone Derivative 5 | WiDR (Colon) | 37.8 | [4] |

| Xanthone Derivative 7 | WiDR (Colon) | - | [4] |

| Xanthone Derivative 8 | WiDR (Colon) | - | [4] |

| Aminated Xanthone 37 | HCT116 p53+/+ (Colon) | 8.67 ± 0.59 | [5] |

| Aminated Xanthone 37 | HepG2 (Liver) | 18.95 ± 0.39 | [5] |

| Prenylated Xanthone | U-87 (Glioblastoma) | 6.39 | [6] |

| Prenylated Xanthone | SGC-7901 (Gastric) | 8.09 | [6] |

| Prenylated Xanthone | PC-3 (Prostate) | 6.21 | [6] |

| Prenylated Xanthone | A549 (Lung) | 4.84 | [6] |

| Prenylated Xanthone | CNE-1 (Nasopharyngeal) | 3.35 | [6] |

| Prenylated Xanthone | CNE-2 (Nasopharyngeal) | 4.01 | [6] |

| Xanthone Derivative 1j | A549 (Lung) | 32.4 ± 2.2 | [7] |

Signaling Pathways in Cancer

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways.

In pancreatic cancer, this compound has been shown to inhibit the Receptor Activator of Nuclear Factor-κB (RANK)/RANK Ligand (RANKL) signaling pathway.[1][2] This pathway is often overexpressed in pancreatic cancer and its inhibition by this compound leads to a decrease in cancer cell viability and the induction of apoptosis.[1][2]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and growth. Dysregulation of this pathway is a common feature in many cancers. While direct studies on this compound are ongoing, many natural compounds exert their anticancer effects through the inhibition of this pathway.

Anti-inflammatory Activities

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. This compound derivatives have demonstrated significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory activity of this compound analogs is still emerging. However, related xanthone derivatives have shown potent inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Xanthone Derivatives

| Compound/Derivative | Assay | Target/Mediator | Activity/IC50 | Reference |

| Allothis compound derivatives 8, 9, 10, 11 | IL-6 release assay | IL-6 | Significant decrease | [3] |

Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds, and potentially this compound derivatives, act by inhibiting this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Antimicrobial Activities

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. This compound and its derivatives have shown promising activity against a variety of bacteria.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Xanthone Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Xanthone derivative | Staphylococcus aureus (MRSA) | - | [8] |

| Caged xanthones | Gram-positive bacteria | - | [8] |

| Biprenyl xanthones | Gram-positive bacteria | - | [8] |

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Certain phytochemicals, including flavonoids and potentially this compound derivatives, have demonstrated neuroprotective effects by mitigating oxidative stress and neuroinflammation. While specific quantitative data for this compound derivatives in neuroprotection is limited, the general mechanisms are applicable.

Enzyme Inhibition

This compound and its analogs have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis.

Table 4: Enzyme Inhibitory Activity of Xanthone Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Anthrarobin | Xanthine Oxidase | 68.35 | [9] |

| Purpurin | Xanthine Oxidase | 105.13 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analog for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the this compound derivative at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative: Viable cells.

-

Annexin V-positive and PI-negative: Early apoptotic cells.

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound derivatives.

Protocol:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential across multiple disease areas. The data summarized in this guide highlights their potent anticancer, anti-inflammatory, and antimicrobial activities. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as RANK/RANKL, PI3K/Akt/mTOR, and NF-κB, provides a strong rationale for their continued development.

Future research should focus on several key areas. Firstly, the synthesis and screening of a broader range of this compound analogs are necessary to establish comprehensive structure-activity relationships (SAR) and to optimize their potency and selectivity. Secondly, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. Finally, a deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be essential for their rational design and clinical translation. The information compiled in this technical guide is intended to facilitate these future endeavors and accelerate the journey of this compound derivatives from the laboratory to the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. youtube.com [youtube.com]

- 8. Western Blot Protocol | Proteintech Group [ptglab.com]

- 9. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Docking of Xanthoxyletin: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Interaction Between Xanthoxyletin and Key Protein Targets

This technical guide provides a comprehensive overview of in silico molecular docking studies of this compound, a natural coumarin, with various protein targets implicated in a range of diseases. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery. It details the methodologies, presents quantitative binding data, and visualizes the associated workflows and signaling pathways.

Introduction to this compound and In Silico Docking

This compound is a pyranocoumarin found in various plants, including those of the Zanthoxylum genus. It has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms behind these activities is crucial for its development as a potential drug candidate.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the context of drug discovery, it is an invaluable tool for predicting the binding affinity and interaction of a small molecule (ligand), such as this compound, with the binding site of a target protein.[1] This in silico approach allows for the rapid screening of potential drug candidates and provides insights into their mechanism of action at a molecular level, thereby accelerating the drug discovery process.[2]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a generalized yet detailed workflow for conducting molecular docking studies with this compound, based on methodologies cited in the literature.

Preparation of the Target Protein

-

Protein Structure Retrieval : The three-dimensional crystal structure of the target protein is obtained from a protein structure database, such as the Protein Data Bank (PDB).

-

Protein Clean-up : The downloaded protein structure is prepared for docking. This typically involves:

-

Removing all non-essential molecules, including water molecules, ions, and co-crystallized ligands, from the PDB file.[2]

-

Adding polar hydrogen atoms and assigning Kollman charges to the protein.

-

Repairing any missing residues or atoms in the protein structure using modeling software.

-

Preparation of the Ligand (this compound)

-

Ligand Structure Retrieval : The 2D or 3D structure of this compound can be obtained from chemical databases like PubChem.

-

3D Structure Generation and Optimization : If a 3D structure is not available, it is generated from the 2D structure. The 3D structure of this compound is then energy-minimized using force fields like MMFF94 to obtain a stable, low-energy conformation.[3] This can be performed using software such as HyperChem or Avogadro.[3]

-

File Format Conversion : The optimized ligand structure is saved in a suitable format (e.g., .pdbqt for AutoDock) for the docking software.

Molecular Docking Simulation

-

Grid Box Generation : A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket where the ligand is expected to interact.

-

Docking Algorithm : A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) used in AutoDock, is employed to explore possible binding conformations of this compound within the protein's active site.[3] This involves a set number of docking runs with a specified population size and a maximum number of energy evaluations.[3]

-

Software Implementation : Several software packages are available for molecular docking, including AutoDock, PyRx, and GOLD.[1][3] These tools use scoring functions to rank the different binding poses based on their predicted binding affinity.

Analysis and Validation of Docking Results

-

Binding Energy Analysis : The docking results are analyzed to identify the conformation with the lowest binding energy, which represents the most stable binding mode. The binding energy is typically expressed in kcal/mol.

-

Interaction Analysis : The protein-ligand complex of the best-scoring pose is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between this compound and the amino acid residues of the target protein.

-

Docking Validation : To ensure the reliability of the docking protocol, it is often validated by re-docking a known co-crystallized ligand into the active site of the protein. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[3]

Quantitative Data Summary

The following table summarizes the quantitative results from in silico docking studies of this compound with various protein targets. A lower binding energy indicates a higher predicted binding affinity.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Matrix Metalloproteinase-9 (MMP-9) | Not Specified | -7.5 | Not Specified | [1] |

| Acetylcholinesterase (Torpedo californica) | 1EA5 | Not Specified | Trp84 (CAS), Trp279 (PAS) | [3] |

Note: CAS = Catalytic Anionic Site; PAS = Peripheral Anionic Site. Specific binding energy for this compound with TcAChE was not detailed in the available literature but was shown to interact with key sites.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for in silico drug discovery and a key signaling pathway modulated by this compound.

References

A Technical Guide to the Discovery and Historical Background of Xanthoxyletin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoxyletin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and historical background of this compound. It details the initial isolation and structural elucidation of the compound, tracing its origins to the bark of Zanthoxylum americanum. The guide further outlines the early synthetic methodologies, the biosynthetic pathways as understood in the mid-20th century, and the foundational pharmacological investigations that paved the way for current research. Quantitative data is presented in structured tables, and key experimental protocols are described to offer a comprehensive historical and technical perspective for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Initial Isolation

First Isolation from Zanthoxylum americanum

The discovery of this compound is credited to the meticulous work of (Miss) Janet C. Bell, Alexander Robertson, and T. S. Subramaniam in 1936. Their research, published in the Journal of the Chemical Society, detailed the isolation of this novel compound from the bark of the Northern Prickly Ash, Zanthoxylum americanum Mill.[1][2]. This plant, native to North America, has a history of use in traditional medicine.[3]

Early Extraction and Isolation Protocol

Experimental Protocol: Historical Isolation of this compound

-

Plant Material Collection and Preparation: The bark of Zanthoxylum americanum was collected and air-dried. The dried bark was then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark was subjected to exhaustive extraction with a non-polar organic solvent, such as petroleum ether or diethyl ether, using a Soxhlet apparatus. This method was common for extracting lipophilic compounds like coumarins.

-

Concentration and Crude Extract Formation: The resulting solvent extract was concentrated under reduced pressure to yield a crude, resinous material.

-

Purification by Recrystallization: The crude extract was then subjected to repeated recrystallization from a suitable solvent, likely ethanol or methanol. This process of dissolving the solid in a hot solvent and allowing it to cool to form crystals was a primary method for purifying organic compounds. The purity of the isolated crystals would have been assessed by their sharp melting point.

-

Characterization: The purified crystalline compound, this compound, was then subjected to elemental analysis to determine its empirical formula and various chemical tests to identify its functional groups.

The following diagram illustrates a plausible workflow for the historical isolation and characterization of this compound.

References

- 1. 143. Constituents of the bark of Zanthoxylum americanum(mill). Part I. This compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 58. Constituents of Zanthoxylum americanum(Mill). Part III. The constitution of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Zanthoxylum americanum | DPLA [dp.la]

A Comprehensive Technical Review of the Pharmacological Effects of Xanthoxyletin

Abstract

Xanthoxyletin is a naturally occurring coumarin compound that has demonstrated a wide spectrum of pharmacological activities. This technical guide provides a comprehensive review of its potent anti-cancer, anti-inflammatory, antimicrobial, and antioxidant effects, with a focus on its underlying molecular mechanisms. A significant finding is this compound's ability to induce apoptosis in pancreatic cancer cells by directly targeting and inhibiting the RANK/RANKL signaling pathway. This document summarizes key quantitative data from related compounds to establish a framework for efficacy, details relevant experimental methodologies for reproducibility, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound (5-methoxy-8,8-dimethyl-2H,8H-pyrano[3,2-g]chromen-2-one) is a pyranocoumarin found in various plant species, notably from the Rutaceae family, including the genus Zanthoxylum. As a member of the coumarin family, it belongs to a class of polyphenolic compounds recognized for their extensive biological activities[1]. The unique tricyclic structure of this compound and its derivatives has drawn considerable interest, positioning them as promising candidates for drug discovery and development. This guide consolidates the current scientific knowledge on this compound's pharmacological properties, providing an in-depth resource for the research community.

Anti-Cancer Effects

The most extensively studied pharmacological effect of this compound is its activity against cancer, particularly pancreatic cancer.

Mechanism of Action: Inhibition of the RANK/RANKL Signaling Pathway

Recent studies have elucidated that this compound exerts its anti-cancer effects by modulating the Receptor Activator of Nuclear Factor-κB (RANK) / RANK Ligand (RANKL) signaling pathway. In pancreatic cancer tissues and cell lines, the components of this pathway—RANK, RANKL, and osteoprotegerin (OPG)—are significantly upregulated. This compound treatment has been shown to diminish the viability of pancreatic cancer cells in a concentration-dependent manner by downregulating the expression of RANK and RANKL[2]. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation and survival, ultimately leading to the induction of apoptosis[2][3]. OPG, a decoy receptor, normally inhibits this pathway; this compound's ability to reduce RANK/RANKL expression provides a direct mechanism for inducing cancer cell death[2][4][5].

In Vitro Efficacy Data